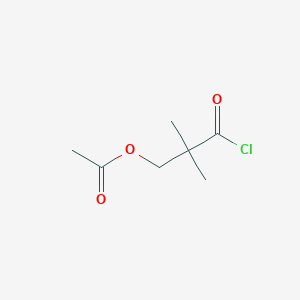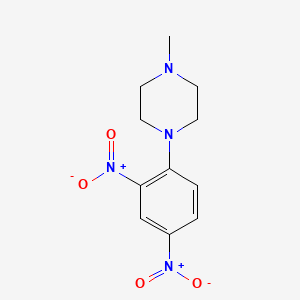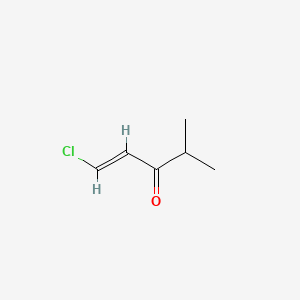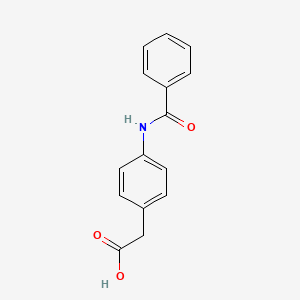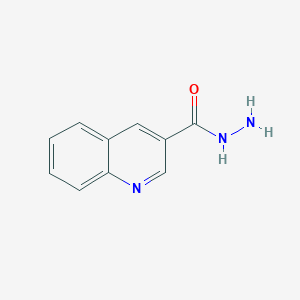
喹啉-3-碳酰肼
描述
Quinoline-3-carbohydrazide is a compound that has been studied for its antioxidant properties . It is known to have an aromatic ring and three hydrogen bond acceptors .
Synthesis Analysis
Quinoline-3-carbohydrazide can be synthesized by suspending quinoline-3-carboxylate and its derivatives in methanol. Hydrazine is then added and the mixture is heated at 100°C for 30 minutes. The precipitated compound is collected by filtration and used without further purification .Molecular Structure Analysis
The molecular structure of Quinoline-3-carbohydrazide is characterized by one aromatic ring and three hydrogen bond acceptors . It has been reported that the X-ray structure of a similar compound, Quinoline-3-carbaldehyde, was evidenced by X-ray crystallographic study .Chemical Reactions Analysis
Quinoline-3-carbohydrazide has been found to show good antioxidant activity measured by three chemical tests: DPPH radical, OH° radical, and superoxide radical scavenging . It has also been used as a platform for designing new compounds with potential anti-plasmodial agents .科学研究应用
合成和生物活性
新型化合物的合成:喹啉衍生物已被合成用于潜在的生物活性。例如,喹啉硫代氨基脲已得到发展,导致具有抗菌活性的各种化合物 (Keshk et al., 2008)。
抗菌特性:喹啉-3-碳酰肼的许多衍生物显示出有希望的抗菌特性。这包括已针对其对细菌和真菌的活性进行评估的新型席夫碱和其他衍生物 (Bodke et al., 2017)。
化学治疗潜力
抗癌活性:一些喹啉衍生物表现出显着的抗癌活性。例如,某些喹啉酰肼衍生物已被评估其抑制癌细胞生长的潜力 (Bingul et al., 2016)。
用于药物开发的化学合成:喹啉衍生物(包括碳酰肼)的合成是开发新型抗癌药物的一个活跃研究领域 (Solomon & Lee, 2011)。
免疫调节应用
- 自身免疫疾病治疗:喹啉-3-甲酰胺已被确定为自身免疫疾病的潜在治疗方法,在实验模型中显示出免疫调节活性 (Björk et al., 2009)。
荧光探针和生物成像
- 检测和生物成像:已经开发出新型基于喹啉的荧光探针来检测特定的离子,例如 Al(III),并且已经探索了它们在活细胞和生物体内生物成像中的应用 (Lu et al., 2021)。
其他应用
计算和对接研究:喹啉衍生物的计算机模拟和对接应用已针对它们与生物靶标的相互作用进行了研究,这在药物发现中可能很有用 (Ali et al., 2019)。
分析化学:喹啉-3-碳酰肼衍生物已用于合成各种化合物,说明了喹啉在化学反应中的多功能性 (Hamama et al., 2018)。
安全和危害
While specific safety and hazard information for Quinoline-3-carbohydrazide is not available, it’s important to handle all chemicals with appropriate safety measures. For a related compound, Quinoline-3-carbaldehyde, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
The future directions for the study of Quinoline-3-carbohydrazide could involve further exploration of its antioxidant properties and potential applications in medicine. Additionally, more research could be done to fully understand its mechanism of action and to explore its potential as a platform for designing new compounds .
作用机制
Target of Action
Quinoline-3-carbohydrazide has been found to interact with several targets. It has been shown to have antimicrobial activities, including antimycobacterial activity . The compound has also been studied for its antioxidant properties . The primary targets of Quinoline-3-carbohydrazide are therefore microbial cells and reactive oxygen species (ROS).
Mode of Action
The mode of action of Quinoline-3-carbohydrazide involves interactions with its targets. For its antimicrobial activity, it has been suggested that the compound interacts with the receptor enoyl-ACP reductase . This interaction disrupts the normal functioning of the microbial cells, leading to their death . As an antioxidant, Quinoline-3-carbohydrazide scavenges reactive oxygen species, thereby preventing oxidative damage .
Biochemical Pathways
Quinoline-3-carbohydrazide affects several biochemical pathways. In microbial cells, it interferes with the fatty acid synthesis pathway by inhibiting the enzyme enoyl-ACP reductase . This leads to the disruption of cell membrane synthesis and ultimately cell death . As an antioxidant, Quinoline-3-carbohydrazide neutralizes reactive oxygen species, preventing them from causing oxidative damage to cellular components .
Pharmacokinetics
It has been suggested that the compound is non-toxic and has little to no adverse effects
Result of Action
The result of Quinoline-3-carbohydrazide’s action is the death of microbial cells and the prevention of oxidative damage. By inhibiting the enzyme enoyl-ACP reductase, it disrupts the synthesis of cell membranes in microbial cells, leading to their death . As an antioxidant, it neutralizes reactive oxygen species, preventing them from causing oxidative damage to cellular components .
Action Environment
The action of Quinoline-3-carbohydrazide can be influenced by various environmental factors. For example, the presence of both non-polar and polar moieties in Quinoline-3-carbohydrazide makes it suitable for permeation into bacterial cells . .
生化分析
Biochemical Properties
Quinoline-3-carbohydrazide has been shown to have antioxidant activity, as measured by three chemical tests: DPPH radical, OH° radical, and superoxide radical scavenging . This suggests that it can interact with these reactive species and neutralize them, thereby preventing oxidative damage .
Molecular Mechanism
Its antioxidant activity suggests that it may bind to reactive oxygen species and neutralize them .
Temporal Effects in Laboratory Settings
Its antioxidant activity was found to show a dose-dependent effect .
属性
IUPAC Name |
quinoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARLOFXXUFNOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393721 | |
| Record name | quinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59282-61-0 | |
| Record name | quinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological targets have been explored for Quinoline-3-carbohydrazide and its derivatives?
A1: Research indicates that Quinoline-3-carbohydrazide derivatives exhibit potential as inhibitors for several biological targets. One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and a potential target for antidiabetic agents []. Another target is Glycogen Synthase Kinase 3 β (GSK-3β), a key regulator of various cellular processes implicated in diseases like Alzheimer's disease and cancer [].
Q2: How does the structure of Quinoline-3-carbohydrazide relate to its observed biological activities?
A2: Studies exploring Structure-Activity Relationships (SAR) are crucial for understanding how modifications to the Quinoline-3-carbohydrazide scaffold impact its activity. For instance, researchers have investigated the effects of incorporating various substituents on the quinoline ring and the carbohydrazide moiety. These modifications can influence the molecule's binding affinity to targets like PTP1B and GSK-3β, impacting its potency and selectivity [, ]. Additionally, introducing specific functional groups, such as phenolic groups, can enhance the antiproliferative activity of Quinoline-3-carbohydrazide derivatives against cancer cell lines [].
Q3: Are there specific structural features of Quinoline-3-carbohydrazide that contribute to its interaction with biological targets?
A3: Indeed, specific structural features contribute to the interaction of Quinoline-3-carbohydrazide derivatives with their targets. For example, in the binding of Quinoline-3-carbohydrazides to PTP1B, the quinoline ring may participate in hydrophobic interactions within the enzyme's active site, while the carbohydrazide moiety can form hydrogen bonds with key amino acid residues like Arg24, Asp48, and Glu115 []. Similarly, for GSK-3β, the carbohydrazide moiety plays a significant role in interacting with the enzyme's allosteric site [].
Q4: Have any analytical methods been developed to study Quinoline-3-carbohydrazide and its derivatives?
A4: Various analytical techniques are employed to characterize and quantify Quinoline-3-carbohydrazide and its derivatives. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the compound's structure and interactions [, ]. Mass spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is utilized for molecular weight determination and analysis of derivatives, especially in the context of N-glycan profiling [].
Q5: What is the current state of research on Quinoline-3-carbohydrazide in the context of antimicrobial activity?
A5: Several studies highlight the promising antimicrobial potential of Quinoline-3-carbohydrazide derivatives. Research indicates that these compounds exhibit activity against a range of bacterial and fungal strains [, ]. Specifically, Quinoline-3-carbohydrazide derivatives demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and fungal strains like Aspergillus niger and Candida albicans []. These findings suggest potential applications in developing novel antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



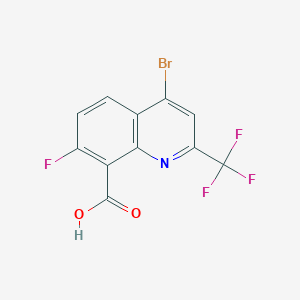
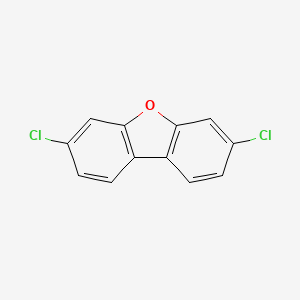
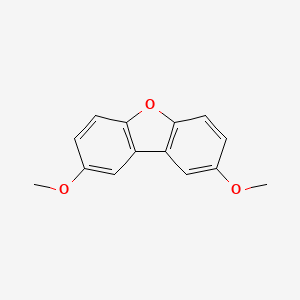


![1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone](/img/structure/B3054204.png)

